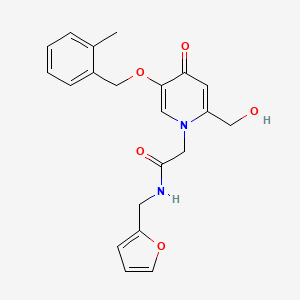

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Historical Context of Pyridone-Furan Hybrid Architectures

Pyridone-furan hybrid systems have emerged as critical scaffolds in medicinal and synthetic chemistry due to their diverse bioactivity profiles. Early work in this domain focused on simple pyrano-pyridone derivatives synthesized via acid-catalyzed cyclocondensation reactions. The integration of furan rings into these systems gained momentum following the discovery of their enhanced pharmacokinetic properties, such as improved solubility and metabolic stability. For instance, ionic liquid-mediated multi-component reactions enabled the efficient synthesis of pyrano[3,2-c]pyridone hybrids, which demonstrated antiviral and antileishmanial activities. Subsequent advancements introduced intramolecular cyclization strategies to generate complex polycyclic frameworks, such as furo[3,4-f]isoquinolines, further expanding the structural diversity of these hybrids.

Strategic Importance within Heterocyclic Chemistry Research

The compound’s design exemplifies strategic innovations in heterocyclic synthesis. Key methodologies include:

- Multi-component reactions (MCRs): These enable the simultaneous incorporation of pyridone, furan, and acetamide units with high atom economy. For example, MCRs involving aldehydes, 4-hydroxy-pyridin-2-ones, and malononitrile have been optimized using ionic liquids to afford pyrano-pyridone derivatives in high yields.

- Intramolecular cyclizations: These methods facilitate the construction of fused-ring systems, as demonstrated in the synthesis of furo[3,4-f]isoquinolines via pyridone-substituted furan-2(5H)-one intermediates.

- Gold-catalyzed transformations: Recent studies highlight the use of Au(I) catalysts to mediate furan-yne reactivity, enabling access to dihydropyridinones and spirocyclic intermediates.

Positioning within Acetamide-based Molecular Libraries

The acetamide moiety in this compound serves as a flexible linker, bridging the pyridone and furan subunits while enhancing hydrogen-bonding capabilities. Acetamide-containing hybrids are prioritized in drug discovery due to their ability to mimic peptide bonds and interact with biological targets. For instance, pyrimidine nucleoside-pyrano[3,2-c]pyridone hybrids synthesized via MCRs leverage acetamide spacers to improve target affinity and selectivity.

Core Structural Motifs and Functional Group Distribution

The compound’s structure integrates three key motifs:

- Pyridone core: The 4-oxopyridin-1(4H)-yl unit serves as a hydrogen-bond acceptor, critical for interactions with biological targets such as viral proteases.

- Furan substituent: The furan-2-ylmethyl group enhances aromatic stacking and contributes to the compound’s planar geometry, favoring membrane permeability.

- Acetamide linker: The N-(furan-2-ylmethyl)acetamide chain introduces conformational flexibility, enabling adaptive binding to diverse protein pockets.

The hydroxymethyl (-CH2OH) and 2-methylbenzyloxy (-OCH2C6H4CH3) groups further fine-tune solubility and steric effects, respectively.

Classification within Medicinal Chemistry Taxonomy

This compound falls under the category of small-molecule heterocyclic hybrids , a class renowned for multitarget activity in drug discovery. Its structural features align with:

- Antiviral agents: Pyridone derivatives inhibit viral polymerases and proteases via competitive binding.

- Antimicrobial scaffolds: Furan-containing hybrids disrupt bacterial cell wall synthesis through interactions with penicillin-binding proteins.

- Kinase inhibitors: Acetamide linkers are prevalent in kinase-targeted therapies due to their ability to occupy hydrophobic pockets.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-15-5-2-3-6-16(15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-7-4-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJDCOBOGEHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Functional Group Addition: The hydroxymethyl and 2-methylbenzyl groups are introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the furan and pyridine derivatives under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts catalysts.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of furan and pyridine derivatives with biological macromolecules. Its structure allows it to interact with enzymes, receptors, and other proteins, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the furan and pyridine rings suggests it may have bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The 2-methylbenzyloxy group enhances lipophilicity compared to the sulfanyl or nitro groups in analogues, which may influence membrane permeability .

Pharmacological and Physicochemical Inference

Table 2: Inferred Properties Based on Substituents

Key Findings :

- The target’s hydroxymethyl group likely improves aqueous solubility compared to the highly lipophilic thienopyrimidin analogue .

- The furan-2-ylmethyl moiety may confer selectivity toward enzymes requiring furan interactions, as seen in antifungal triazole derivatives .

- Compared to the nitrobenzamide compound , the target’s lack of strong electron-withdrawing groups may reduce oxidative stress-related bioactivity.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a furan ring, a pyridine derivative, and an acetamide group, which are known to contribute to its biological activities. The presence of hydroxymethyl and methoxy groups enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing furan and pyridine moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 75 µg/mL |

| Compound C | Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound may possess similar antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells through multiple pathways:

- Inhibition of Cell Proliferation : Studies have shown that derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cell cycle regulation and induction of oxidative stress leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of furan-containing compounds for their anticancer properties. The study demonstrated that specific modifications to the furan ring significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Example Case Study Findings:

- Compound X : Showed IC50 values of 12 µM against MCF-7 cells.

- Compound Y : Induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Focus on stepwise protection-deprotection strategies for the hydroxymethyl and furan groups. For example, use tert-butyldimethylsilyl (TBS) ether protection for the hydroxymethyl group to prevent side reactions during coupling steps. Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic ether formation (as seen in and ). Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or THF) to enhance solubility. Purify intermediates using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm the furan, pyridinone, and acetamide moieties. Assign peaks using 2D NMR (COSY, HSQC) for overlapping signals in the aromatic region. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight. Purity analysis should employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and hydroxyl (O-H) groups .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the pyridinone ring in this structure?

- Methodological Answer : The pyridinone ring likely forms via cyclization of a keto-amide intermediate under acidic or basic conditions. Computational studies (DFT or molecular dynamics) can model transition states to identify rate-limiting steps. Experimental validation may involve isotopic labeling (e.g., ) to trace oxygen incorporation during oxidation. Compare reaction pathways under microwave irradiation vs. conventional heating to assess kinetic control .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify degradation products using LC-MS. Lyophilization or storage in amber vials under inert gas (argon) may mitigate hydrolysis of the acetamide group or oxidation of the furan ring .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and permeability. Molecular docking (AutoDock Vina) can assess binding affinity to target enzymes, such as kinases or oxidoreductases. Validate predictions with in vitro assays (e.g., Caco-2 cells for permeability) .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data during structural elucidation?

- Methodological Answer : If NMR signals for the 2-methylbenzyloxy group overlap with pyridinone protons, use NOESY to confirm spatial proximity. For ambiguous mass spectrometry fragments, employ tandem MS/MS with collision-induced dissociation (CID). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How to address purity discrepancies between synthetic batches?

- Methodological Answer : Trace impurities (e.g., unreacted starting materials) using LC-MS with electrospray ionization (ESI). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) or implement preparative HPLC. Investigate metal catalyst residues (e.g., palladium) via ICP-MS and optimize purification steps (e.g., chelating agents) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.